molecular formula C13H17NO3 B12049448 2-Methoxy-5-(piperidin-1-yl)benzoic acid CAS No. 1011366-26-9

2-Methoxy-5-(piperidin-1-yl)benzoic acid

Cat. No.: B12049448
CAS No.: 1011366-26-9
M. Wt: 235.28 g/mol
InChI Key: IICPEBHWLVCILJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-piperidin-1-yl-benzoic acid is a chemical compound with the molecular formula C13H17NO3. It is often used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a methoxy group and a piperidinyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-piperidin-1-yl-benzoic acid typically involves the reaction of 2-methoxybenzoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-piperidin-1-yl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 2-hydroxy-5-piperidin-1-yl-benzoic acid, while reduction of the carboxylic acid group would yield 2-methoxy-5-piperidin-1-yl-benzyl alcohol.

Scientific Research Applications

2-Methoxy-5-piperidin-1-yl-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-piperidin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-piperidin-1-yl-benzoic acid is unique due to the presence of both the methoxy and piperidinyl groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

1011366-26-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-methoxy-5-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C13H17NO3/c1-17-12-6-5-10(9-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

IICPEBHWLVCILJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCCC2)C(=O)O

Origin of Product

United States

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